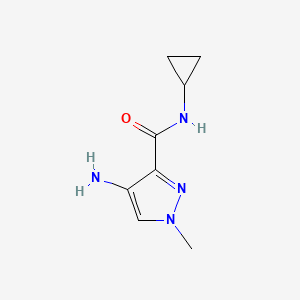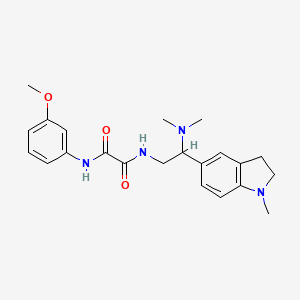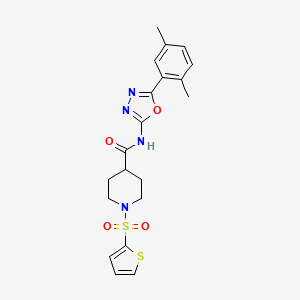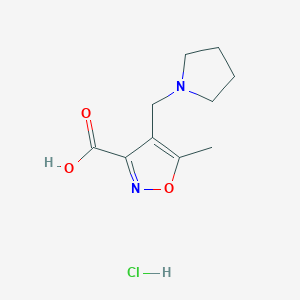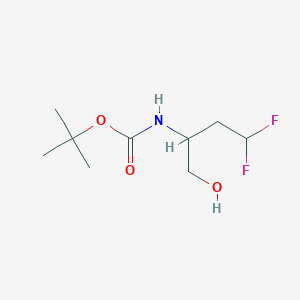![molecular formula C11H19Cl2N3O2 B2481844 1-[(1-Methylpyrazol-4-yl)methyl]piperidine-4-carboxylic acid;dihydrochloride CAS No. 2377031-73-5](/img/structure/B2481844.png)
1-[(1-Methylpyrazol-4-yl)methyl]piperidine-4-carboxylic acid;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound, also known by its CAS Number 2377031-73-5, is a chemical with a molecular weight of 296.2 . It is a salt with two chloride ions .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H17N3O2.2ClH/c1-13-7-9 (6-12-13)8-14-4-2-10 (3-5-14)11 (15)16;;/h6-7,10H,2-5,8H2,1H3, (H,15,16);2*1H . This indicates that the compound has a piperidine ring with a carboxylic acid moiety, and a methylpyrazol group attached to it.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.科学的研究の応用
Organic Synthesis and Medicinal Chemistry
1-[(1-Methylpyrazol-4-yl)methyl]piperidine-4-carboxylic acid dihydrochloride serves as an organic intermediate in the synthesis of more complex molecules. Medicinal chemists often utilize it to create novel pharmaceutical compounds. Its boronic acid functionality allows for versatile coupling reactions, such as Suzuki-Miyaura cross-coupling, which facilitates the assembly of diverse chemical structures .
Suzuki Coupling Reactions
The compound participates in Suzuki coupling reactions, a powerful method for constructing carbon-carbon bonds. Researchers can use it to link aryl or heteroaryl boronic acids with various electrophiles (e.g., aryl halides). This application finds use in drug discovery and materials science .
Copper-Catalyzed Azidation
1-[(1-Methylpyrazol-4-yl)methyl]piperidine-4-carboxylic acid dihydrochloride plays a role in copper-catalyzed azidation reactions. These reactions introduce azide groups into organic molecules, enabling the preparation of functionalized compounds. Researchers explore this method for designing bioactive molecules and labeling biomolecules .
Selective CHK1 Inhibitors
Scientists have investigated this compound as a building block for selective quinazolinyl-phenol inhibitors of CHK1 (checkpoint kinase 1). CHK1 inhibitors have potential applications in cancer therapy, as they target cell cycle regulation and DNA damage response pathways .
Radioprotectants
Given its boronic acid moiety, 1-[(1-Methylpyrazol-4-yl)methyl]piperidine-4-carboxylic acid dihydrochloride may contribute to the development of radioprotective agents. These agents help mitigate radiation-induced damage to healthy tissues during cancer radiotherapy or nuclear accidents .
Cathepsin Inhibitors
Researchers have explored stereoselective synthesis routes using this compound to create selective Cathepsin inhibitors. Cathepsins are proteolytic enzymes implicated in various diseases, including cancer and neurodegenerative disorders. Inhibition of cathepsins may offer therapeutic benefits .
Safety and Hazards
特性
IUPAC Name |
1-[(1-methylpyrazol-4-yl)methyl]piperidine-4-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2.2ClH/c1-13-7-9(6-12-13)8-14-4-2-10(3-5-14)11(15)16;;/h6-7,10H,2-5,8H2,1H3,(H,15,16);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSQAXXJJNLDDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2CCC(CC2)C(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid](/img/structure/B2481763.png)
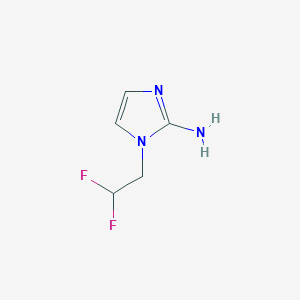
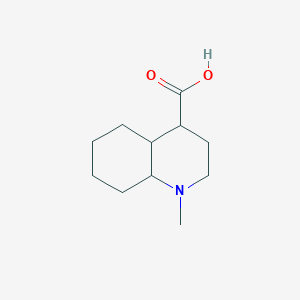
![3-Ethyl-8-((2-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2481769.png)
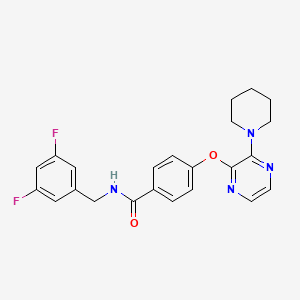
![N-(3,5-dimethylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2481771.png)
![N-[[5-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2481772.png)
![1-{3-[5-(2,4-Dimethylpentyl)-1,2,4-oxadiazol-3-yl]phenyl}azetidin-2-one](/img/structure/B2481775.png)
